molecular formula C9H12N2O4S B5746750 methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate CAS No. 58358-81-9

methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate

Cat. No.: B5746750
CAS No.: 58358-81-9
M. Wt: 244.27 g/mol
InChI Key: GOBCGGVCKHZJJE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is an organic compound with the molecular formula C9H12N2O4S It is known for its unique chemical structure, which includes a sulfonyl group attached to a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydrazinecarboxylate derivatives.

Scientific Research Applications

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazinecarboxylate moiety may also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)sulfonyl]hydrazinecarboxylate
  • Methyl 2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxylate
  • Methyl 2-[(4-methoxyphenyl)sulfonyl]hydrazinecarboxylate

Uniqueness

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl N-[(4-methylphenyl)sulfonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)16(13,14)11-10-9(12)15-2/h3-6,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCGGVCKHZJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355271
Record name ST50928293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58358-81-9
Record name ST50928293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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